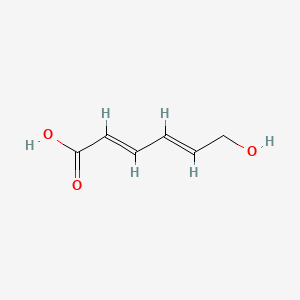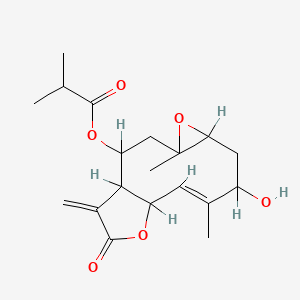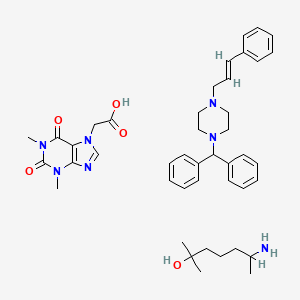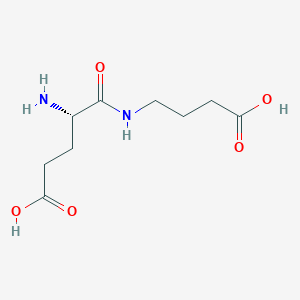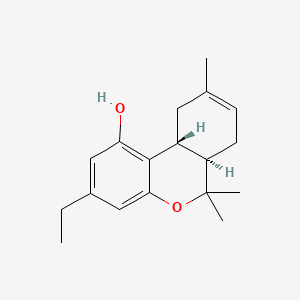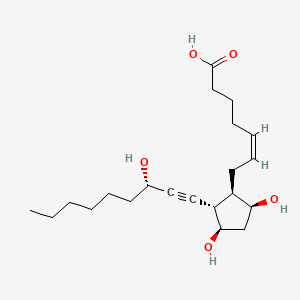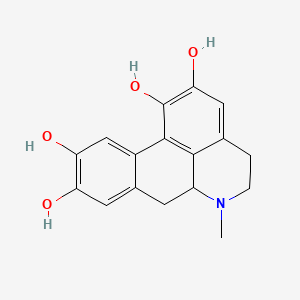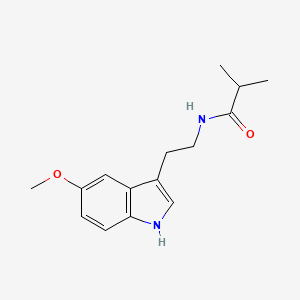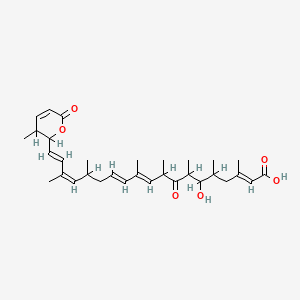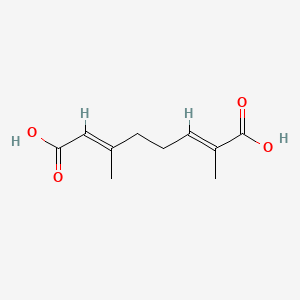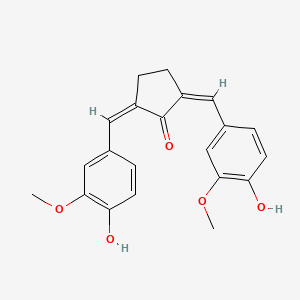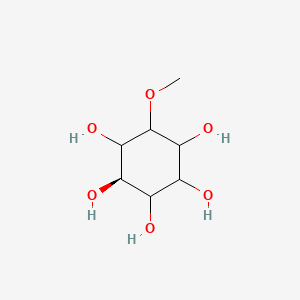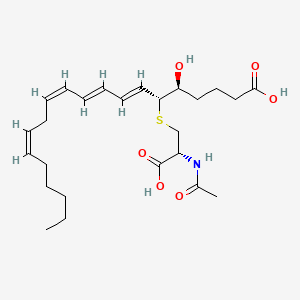
N-acetyl-LTE4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-leukotriene E4 is a leukotriene, a type of eicosanoid, which is a major biliary metabolite of cysteinyl leukotrienes. Leukotrienes are lipid mediators derived from arachidonic acid and play a significant role in inflammatory and allergic responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetyl-leukotriene E4 can be synthesized through the acetylation of leukotriene E4. The process involves the reaction of leukotriene E4 with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and monitored using chromatographic techniques to ensure complete conversion .
Industrial Production Methods
Industrial production of N-acetyl-leukotriene E4 involves the large-scale synthesis of leukotriene E4 followed by its acetylation. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-leukotriene E4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form omega-hydroxy and omega-carboxy derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the acetyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acetic anhydride and pyridine are commonly used for acetylation reactions
Major Products Formed
Oxidation: Omega-hydroxy-N-acetyl-leukotriene E4 and omega-carboxy-N-acetyl-leukotriene E4.
Reduction: Reduced forms of N-acetyl-leukotriene E4.
Substitution: Various acetylated derivatives
Scientific Research Applications
N-acetyl-leukotriene E4 has several scientific research applications:
Chemistry: Used as a reference compound in the study of leukotriene metabolism and synthesis.
Biology: Investigated for its role in inflammatory and allergic responses.
Medicine: Studied for its potential therapeutic applications in treating asthma and other inflammatory diseases.
Industry: Utilized in the development of anti-inflammatory drugs and as a biomarker for leukotriene activity .
Mechanism of Action
N-acetyl-leukotriene E4 exerts its effects by binding to specific leukotriene receptors, such as cysteinyl leukotriene receptor 1 and cysteinyl leukotriene receptor 2. This binding triggers a cascade of intracellular signaling pathways that lead to smooth muscle contraction, increased vascular permeability, and recruitment of inflammatory cells .
Comparison with Similar Compounds
Similar Compounds
Leukotriene E4: The parent compound of N-acetyl-leukotriene E4.
Leukotriene C4 and Leukotriene D4: Other cysteinyl leukotrienes involved in inflammatory responses
Uniqueness
N-acetyl-leukotriene E4 is unique due to its acetyl group, which influences its metabolic stability and biological activity. It is a major biliary metabolite, distinguishing it from other leukotrienes that are primarily found in different biological fluids .
Properties
Molecular Formula |
C25H39NO6S |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(28)16-15-18-24(29)30)33-19-21(25(31)32)26-20(2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3,(H,26,27)(H,29,30)(H,31,32)/b8-7-,11-10-,13-12+,17-14+/t21-,22-,23+/m0/s1 |
InChI Key |
BGGYAYMMFYBWEX-HXDOPMNESA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |
Synonyms |
5-hydroxy-6-S-(2-acetamido-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid N-acetyl-LTE(4) N-acetylleukotriene E4 NA-LTE4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



